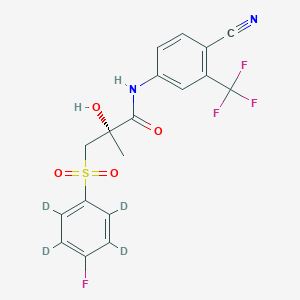

(S)-Bicalutamide-d4

概要

説明

(S)-Bicalutamide-d4 is a deuterated form of (S)-Bicalutamide, a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and potentially improve its pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bicalutamide-d4 involves several steps, starting from commercially available starting materials. The key steps include:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.

Coupling Reactions: These reactions form the core structure of this compound, typically involving palladium-catalyzed cross-coupling reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

(S)-Bicalutamide-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols.

科学的研究の応用

(S)-Bicalutamide-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.

Biology: Studied for its effects on androgen receptors and its potential to inhibit androgen-dependent cellular processes.

Medicine: Investigated for its improved pharmacokinetic properties compared to non-deuterated (S)-Bicalutamide, potentially leading to better therapeutic outcomes.

Industry: Utilized in the development of new anti-androgen therapies and as a tool in drug metabolism studies.

作用機序

(S)-Bicalutamide-d4 exerts its effects by binding to androgen receptors, thereby inhibiting the action of androgens like testosterone. This inhibition prevents the growth and proliferation of androgen-dependent prostate cancer cells. The deuterium atoms in this compound may enhance its binding affinity and metabolic stability, leading to prolonged action.

類似化合物との比較

Similar Compounds

(S)-Bicalutamide: The non-deuterated form, widely used in clinical settings.

Enzalutamide: Another non-steroidal anti-androgen with a different chemical structure but similar therapeutic use.

Apalutamide: Similar to enzalutamide, used in the treatment of prostate cancer.

Uniqueness

(S)-Bicalutamide-d4 is unique due to its deuterium labeling, which can enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This can potentially lead to improved therapeutic outcomes and reduced side effects.

生物活性

(S)-Bicalutamide-d4 is a deuterated analogue of bicalutamide, a well-known non-steroidal antiandrogen primarily used in the treatment of prostate cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as an androgen receptor (AR) antagonist . It binds to the AR and inhibits its activity, preventing the receptor from translocating to the nucleus where it would typically promote the expression of genes involved in cell proliferation and survival. Research indicates that this compound exhibits a similar mechanism to its parent compound, bicalutamide, by effectively blocking dihydrotestosterone (DHT) from activating the AR pathway .

Prostate Cancer

A significant body of research has focused on the efficacy of this compound in prostate cancer models. In vitro studies have demonstrated that this compound can inhibit cell growth in various prostate cancer cell lines, including LNCaP and DU-145. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 45.20 |

| DU-145 | 51.61 |

These values indicate that this compound is effective at concentrations comparable to bicalutamide, suggesting potential for similar therapeutic applications .

Breast Cancer

Recent studies have also explored the use of bicalutamide and its analogues in treating androgen receptor-positive breast cancer. A phase II trial involving patients with estrogen receptor-negative breast cancer demonstrated that bicalutamide treatment resulted in a clinical benefit rate (CBR) of 19% among those with AR-positive tumors. Although specific data for this compound in this context is limited, its structural similarity implies potential efficacy against AR-positive breast cancers as well .

Case Studies and Clinical Trials

- Phase II Trial in Breast Cancer : A clinical trial evaluated bicalutamide's effectiveness in patients with metastatic breast cancer who were AR-positive. The study found that 12% of screened patients had AR-positive tumors, with a CBR of 19% after treatment with bicalutamide at 150 mg daily .

- Neuronal Cell Model : In studies involving spinal and bulbar muscular atrophy (SBMA), bicalutamide was shown to reduce toxic effects related to mutant AR aggregation. While specific results for this compound were not reported, these findings highlight the potential neuroprotective roles of antiandrogens in conditions associated with AR dysregulation .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is essential to compare it with other antiandrogens such as enzalutamide and hydroxyflutamide:

| Compound | Mechanism | IC50 Range (µM) | Clinical Use |

|---|---|---|---|

| This compound | AR Antagonist | 45.20 - 51.61 | Prostate Cancer |

| Enzalutamide | AR Antagonist | 11.47 - 53.04 | Castration-resistant Prostate Cancer |

| Hydroxyflutamide | AR Antagonist | Not specified | Prostate Cancer |

This table illustrates that while this compound has comparable efficacy to other established antiandrogens, ongoing research may reveal additional benefits or specific applications for this compound.

特性

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-YNWMVSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)C[C@](C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。